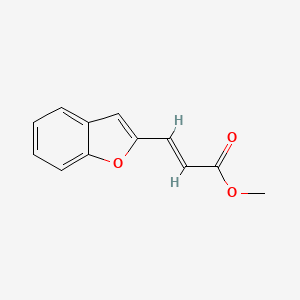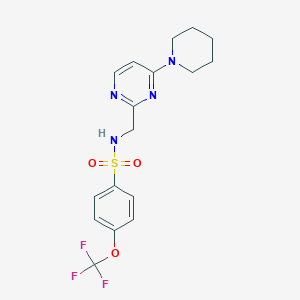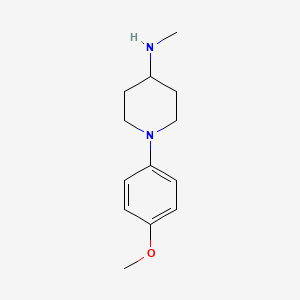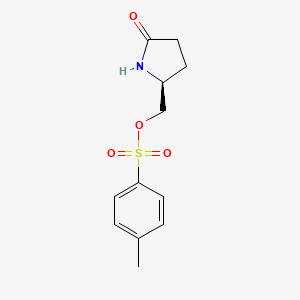
2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzene-1-sulfonamide, also known as DCM, is a sulfonamide derivative that has been widely used as a tool compound in scientific research. DCM has been reported to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
作用机制
The mechanism of action of 2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzene-1-sulfonamide is not fully understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and physiological effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway. In addition, this compound has been shown to have anti-microbial effects against various bacteria and fungi.
实验室实验的优点和局限性
2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzene-1-sulfonamide has several advantages for lab experiments. It is a relatively inexpensive compound and can be easily synthesized in the lab. This compound has also been reported to have good solubility in aqueous and organic solvents, which makes it easy to use in various assays. However, this compound has some limitations for lab experiments. It has been reported to be unstable in acidic conditions, which can affect its activity. In addition, this compound has been reported to have low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research on 2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzene-1-sulfonamide. One direction is to investigate the mechanism of action of this compound in more detail. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases such as cancer and inflammation. In addition, further research is needed to optimize the synthesis method of this compound and to improve its bioavailability. Finally, the use of this compound in combination with other compounds should be explored to enhance its effectiveness.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been extensively used as a tool compound in scientific research. It has been reported to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential of this compound as a therapeutic agent and to optimize its synthesis method.
合成方法
2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzene-1-sulfonamide can be synthesized by the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 5-chloro-2-methoxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sulfamic acid to yield this compound. The overall yield of this synthesis method is around 60%.
科学研究应用
2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzene-1-sulfonamide has been extensively used as a tool compound in scientific research. It has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, this compound has been reported to have anti-microbial effects against various bacteria and fungi.
属性
IUPAC Name |
2,5-dichloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO4S/c1-21-12-4-3-8(15)5-11(12)18-23(19,20)14-7-9(16)13(22-2)6-10(14)17/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNESVFUJWIWWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

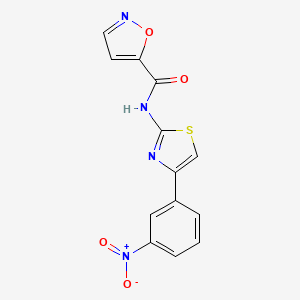
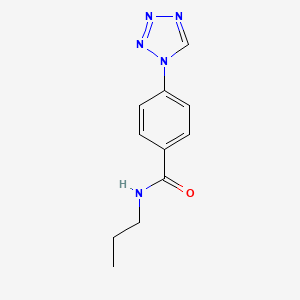
![N-(3,4-dimethylphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2452264.png)

![N-[Cyano-(2-methylphenyl)methyl]-2-(2-methoxyethoxy)acetamide](/img/structure/B2452268.png)
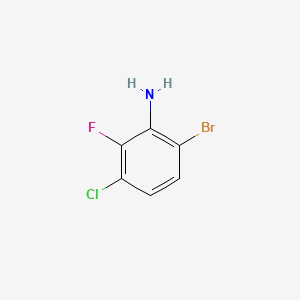

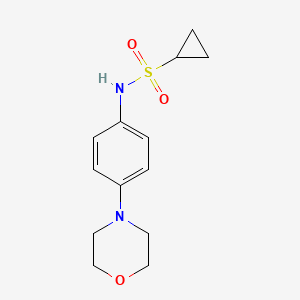

![[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride](/img/structure/B2452275.png)
